Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate
Description
Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a sec-butyl substituent at the N1 position, an iodine atom at the C4 position, and a methyl ester group at the C5 position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
methyl 2-butan-2-yl-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURIBWJISRHETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the ester group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized derivatives of the pyrazole ring or ester group.
Reduction Products: Reduced forms of the ester group, such as alcohols.
Coupling Products: Various aryl or alkyl-substituted pyrazoles.
Scientific Research Applications
Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in halogenation, ester groups, and alkyl/aryl substituents are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogenation Effects: Replacing iodine with bromine (e.g., CAS 1856032-59-1) reduces molecular weight significantly (324.12 vs. 261.12) and alters reactivity, as bromine is less polarizable than iodine in cross-coupling reactions . The iodine atom in the target compound enhances its utility in Suzuki or Ullmann-type couplings, a feature absent in non-halogenated analogs like ethyl 1-methyl-1H-pyrazole-5-carboxylate .
The carboxylic acid derivative (CAS 75092-30-7) may exhibit higher solubility in polar solvents compared to its ester counterparts .
Alkyl Substituents :
- The sec-butyl group in the target compound introduces steric bulk compared to smaller groups like methyl or difluoroethyl. This could hinder crystal packing (relevant for materials science) or modulate interactions in biological targets .
- The difluoroethyl variant (CAS 1795186-89-8) may exhibit altered lipophilicity due to fluorine’s electronegativity, impacting membrane permeability in drug design .
Synthetic and Commercial Relevance: Several analogs, including the difluoroethyl and bromo derivatives, are listed as discontinued products, suggesting challenges in synthesis or commercialization .
Biological Activity
Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. The presence of a methyl ester group, a secondary butyl group, and an iodine atom significantly influences its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.08 g/mol. The iodine atom's larger size and higher polarizability compared to other halogens (like chlorine or bromine) contribute to its distinctive reactivity and biological interactions .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Antifungal Properties : Laboratory investigations have shown efficacy against certain fungal pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although the specific pathways are still under investigation.
The mechanisms through which this compound exerts its biological effects are believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity through binding interactions influenced by its structural features.
- Receptor Modulation : It might also affect receptor-mediated pathways, leading to changes in cellular responses.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with related halogenated pyrazole derivatives:
| Compound Name | Halogen Type | Unique Features |
|---|---|---|
| Methyl 1-(sec-butyl)-4-chloro-1H-pyrazole-5-carboxylate | Chlorine | Exhibits different reactivity compared to iodine analogs. |
| Methyl 1-(sec-butyl)-4-bromo-1H-pyrazole-5-carboxylate | Bromine | Similar structure but different halogen properties. |
| Methyl 1-(sec-butyl)-4-fluoro-1H-pyrazole-5-carboxylate | Fluorine | Smaller size leads to different interaction profiles. |
The comparison highlights how the iodine substitution in this compound may enhance its reactivity and biological specificity compared to other halogenated derivatives .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound. For instance:
- Antitubercular Activity : In a high-throughput screening study, compounds similar to this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicated promising inhibitory effects, warranting further investigation into their mechanisms and potential as therapeutic agents .
- Inflammation Studies : Research exploring the anti-inflammatory properties revealed that the compound could reduce markers of inflammation in vitro, suggesting a potential role in treating inflammatory diseases.
- Microbial Resistance : Investigations into its antimicrobial properties showed effectiveness against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
